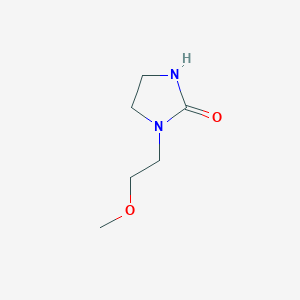
1-(2-Methoxy-ethyl)-imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-ethyl)-imidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. This compound features a five-membered ring containing two nitrogen atoms and an oxygen atom attached to an ethyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with ethylene carbonate under controlled conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
化学反应分析
Types of Reactions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with different functional groups.
科学研究应用
1-(2-Methoxy-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of bioactive compounds and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1-(2-Methoxy-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to various physiological effects.
相似化合物的比较
2-Methoxyethanol: An organic solvent with similar structural features but different applications.
Propylene glycol methyl ether: Another glycol ether used as a solvent in industrial applications.
Uniqueness: 1-(2-Methoxy-ethyl)-imidazolidin-2-one stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
属性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI 键 |
OXPVLEYEFIMCNF-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCNC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













